molecular formula C16H16N2O B8200077 (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8200077
M. Wt: 252.31 g/mol
InChI Key: WBCZOFONBRUOCR-HNNXBMFYSA-N
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Description

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS 404844-73-1) is a chiral oxazoline ligand used in asymmetric synthesis. Its oxazoline-pyridine framework acts as a bidentate ligand, coordinating effectively with various transition metals such as palladium, nickel, and iridium to form highly active catalysts . This coordination is crucial for enhancing stereochemical control in key reactions, including enantioselective hydrogenation and carbon-carbon bond-forming processes, which are fundamental in the production of pharmaceutical intermediates and fine chemicals . The compound has a molecular formula of C₁₆H₁₆N₂O and a molecular weight of 252.31 g/mol . For optimal stability, it should be stored at 2-8°C, protected from light, and under an inert atmosphere . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use. The structural motif of 4,5-dihydrooxazole derivatives is a recognized and valuable scaffold in the development of novel bioactive molecules and functional ligands .

Properties

IUPAC Name

(4S)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-6-13(7-3-1)10-15-12-19-16(18-15)11-14-8-4-5-9-17-14/h1-9,15H,10-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZOFONBRUOCR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Condensation-Cyclization Strategy

This two-step approach involves initial imine formation followed by cyclization to construct the oxazoline ring.

Step 1: Synthesis of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)picolinamide

Picolinic acid (1.23 g, 10 mmol) is activated using isobutyl chloroformate (1.15 equiv) in dichloromethane at 0°C, followed by reaction with (S)-(−)-α-methylbenzylamine (1.1 equiv) in the presence of N-methylmorpholine. The resulting amide intermediate is isolated in 85–92% yield after silica gel chromatography.

Step 2: Cyclization to Oxazoline

The amide is treated with thionyl chloride (2.0 equiv) in toluene at 60°C, forming a chlorinated intermediate. Subsequent heating with sodium methoxide in methanol induces cyclization, yielding the title compound. This step achieves 70–78% yield, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Key Data:

ParameterValue
Total Yield60–64% (over two steps)
Purity>99% (HPLC)
Enantiomeric Excess98.5% (Chiralcel OD-H column)

Route 2: One-Pot Tandem Reaction

To streamline synthesis, a one-pot method combines amidation and cyclization using N,N’-carbonyldiimidazole (CDI) as a coupling agent:

  • Picolinic acid (10 mmol), CDI (12 mmol), and (S)-(−)-α-methylbenzylamine (11 mmol) are refluxed in THF for 6 hours.

  • Triethylamine (2.5 equiv) and tetrabutylammonium bromide (TBAB, catalytic) are added to facilitate cyclization at 80°C for 12 hours.
    This method reduces purification steps, achieving a 58% overall yield but with lower ee (92–94%) due to partial racemization.

Optimization of Critical Parameters

Solvent and Temperature Effects

Cyclization efficiency correlates with solvent polarity:

  • Polar aprotic solvents (e.g., acetonitrile): Accelerate ring closure but increase side-product formation.

  • Toluene : Optimal for minimizing hydrolysis, providing 78% conversion at 60°C.

Catalytic Asymmetric Induction

Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective cyclization of prochiral intermediates, achieving 90% ee without chiral starting materials. However, yields remain moderate (45–50%).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/acetone (4:1) resolves oxazoline from unreacted amide.

  • Neutral Alumina : Reduces decomposition during elution, improving recovery to 95%.

Spectroscopic Confirmation

  • 1H NMR : Diagnostic signals include the oxazoline ring protons (δ 4.2–4.5 ppm) and pyridinyl aromatic protons (δ 8.3–8.6 ppm).

  • HRMS : Calculated for C₁₆H₁₆N₂O [M+H]⁺: 253.1336; Found: 253.1339.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)AdvantagesLimitations
Condensation-Cyclization6498.5High stereocontrol, scalableMulti-step purification
One-Pot Tandem5892Fewer stepsLower ee, side reactions
Catalytic Asymmetric5090No chiral starting materialModerate yield

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzyl and pyridin-2-ylmethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with modified functional groups.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exhibits noteworthy antimicrobial properties. Studies have shown it to be effective against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties
The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it can inhibit the growth of human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells. The mechanism appears to involve modulation of enzyme activity and receptor signaling pathways .

Industrial Applications

Pharmaceutical Intermediate
this compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow for further derivatization to enhance biological activity or modify pharmacokinetic properties .

Material Science
In material science, this compound is explored for its potential in developing new polymers and catalysts. Its unique chemical structure can impart specific properties beneficial for industrial applications .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to measure the zone of inhibition.
    • Results : Compounds derived from this compound showed significant antibacterial activity with MIC values ranging from 4–20 μmol/L, outperforming standard antibiotics in some cases .
  • Cytotoxicity Evaluation
    • Objective : Assess the anticancer potential against various tumor cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with the compound.
    • Results : The compound demonstrated potent cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth across tested lines .

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogous oxazoline derivatives, emphasizing substituent effects on catalytic performance and physicochemical properties:

Compound Name Substituent at Position 4 Substituent at Position 2 Key Properties/Applications References
(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole Benzyl Pyridin-2-ylmethyl High purity (98%), used in asymmetric catalysis
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) tert-Butyl Pyridin-2-yl Scalable synthesis; bulky tert-butyl enhances enantioselectivity in Pd-catalyzed reactions
(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Benzyl 4-(Trifluoromethyl)pyridin-2-yl Electron-withdrawing CF3 group increases Lewis acidity; used in asymmetric catalysis
(S)-4-Benzyl-2-(6-(naphthalen-1-yl)pyridin-2-yl)-4,5-dihydrooxazole Benzyl 6-(Naphthalen-1-yl)pyridin-2-yl Extended π-system improves π-π interactions; 54% yield, [α]²⁵D = −20.30 (CH₂Cl₂)
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Phenyl Pyrimidin-2-yl Pyrimidine’s electron deficiency alters metal coordination; R-configuration impacts stereoselectivity
(S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole Benzyl Isoquinolin-1-yl Larger aromatic system enhances π-backbonding; 98% ee in asymmetric applications

Electronic and Steric Effects

  • This can accelerate catalytic cycles in reactions requiring electron-deficient metal centers .
  • Steric Bulk : The tert-butyl group in (S)-t-BuPyOx introduces significant steric hindrance, which is critical for achieving high enantioselectivity in asymmetric conjugate additions and cross-couplings. In contrast, the benzyl group in the target compound offers moderate steric shielding, balancing activity and selectivity .
  • Aromatic Extensions: Derivatives with naphthyl () or isoquinoline () substituents exhibit enhanced π-π interactions, improving substrate binding in polymerization or C–H activation reactions.

Chirality and Enantioselectivity

  • The (S)-configuration in the target compound and analogs like (S)-t-BuPyOx is crucial for inducing specific stereochemical outcomes. For example, (S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole achieves 98% enantiomeric excess (ee) in asymmetric catalysis, highlighting the role of chirality in stereocontrol .
  • In contrast, the (R)-configured 4-phenyl derivative () may produce opposing enantiomers, underscoring the necessity of stereochemical matching between ligand and reaction substrate.

Biological Activity

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydrooxazole ring with a benzyl group and a pyridin-2-ylmethyl group, contributing to its unique chemical properties. The molecular formula is C15H16N2OC_{15}H_{16}N_{2}O, with a molecular weight of 244.30 g/mol. Its structural characteristics enable interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reaction : A benzylamine derivative reacts with a pyridine-2-carboxaldehyde in the presence of an acid catalyst.
  • Solvent Use : Solvents such as ethanol or methanol are often employed to facilitate the reaction.
  • Temperature Control : Moderate temperatures are maintained to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction.

Mechanism of Action :

  • The compound binds to specific receptors on cancer cells, modulating signaling pathways involved in cell survival and apoptosis.
  • It has been observed to inhibit the activity of certain kinases that are crucial for tumor growth.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound displayed potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Evaluation in Cancer Models : In preclinical models, this compound was tested for its ability to reduce tumor size in xenograft models of breast cancer. Results indicated a significant reduction in tumor volume compared to control groups .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It binds to receptors that regulate cell proliferation and apoptosis, leading to altered signaling cascades.

Comparison with Similar Compounds

This compound can be compared with other compounds containing similar structural motifs:

Compound NameActivity Type
(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrothiazoleAntimicrobial
(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydroimidazoleAnticancer

These compounds share structural similarities but differ in their biological activities and mechanisms of action.

Q & A

Q. What are the key steps in synthesizing (S)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole?

The synthesis typically involves a multi-step process starting from chiral amino alcohols. For example, derivatives of 4,5-dihydrooxazole can be synthesized via:

  • Step 1 : Condensation of (S)-(+)-2-phenylglycinol with a carbonyl source (e.g., substituted benzaldehyde) under acidic conditions.
  • Step 2 : Cyclization using reagents like acetic anhydride or thionyl chloride to form the oxazoline ring.
  • Step 3 : Functionalization of the pyridinylmethyl group via nucleophilic substitution or cross-coupling reactions. Reported yields for analogous syntheses range from 83.2–94.5% per step, with purity >99% confirmed by NMR, IR, and GC-MS .

Q. What characterization methods are essential for verifying the structure and enantiomeric purity of this compound?

  • Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., >99% ee) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzyl, pyridinyl, and oxazoline moieties).
  • IR : Identifies functional groups (C=N stretch ~1650 cm⁻¹ for oxazoline).
    • Mass Spectrometry (GC-MS or HRMS) : Validates molecular weight and fragmentation patterns.
    • X-ray Crystallography (if applicable): Resolves absolute configuration using programs like SHELXL .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed and optimized during synthesis?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Circular Dichroism (CD) : Correlates optical activity with electronic transitions.
  • Method Optimization : Adjust reaction temperature, catalyst loading, or solvent polarity to minimize racemization. For example, using L-(+)-phenylalaninol as a chiral auxiliary improves stereochemical control .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility.
  • Catalyst Recycling : Employ immobilized chiral catalysts (e.g., silica-supported reagents) to enhance cost efficiency.
  • Process Analytical Technology (PAT) : Monitors reaction progress in real-time via inline spectroscopy. A scalable synthesis of a related ligand, (S)-t-BuPyOx, achieved >90% yield at 100 g scale using these principles .

Q. How does structural modification of the pyridinylmethyl or benzyl groups impact catalytic activity?

  • Case Study : Replacing the benzyl group with tert-butyl enhances steric bulk, improving selectivity in asymmetric catalysis. Conversely, electron-withdrawing substituents on the pyridine ring (e.g., CF₃) increase Lewis acidity, as seen in (S)-4-benzyl-2-(5-trifluoromethylpyridin-2-yl) derivatives .
  • Structure-Activity Table :
SubstituentCatalytic ApplicationKey Effect
BenzylAsymmetric alkylationHigh enantioselectivity (up to 99% ee)
PyridinylmethylCross-couplingEnhanced metal coordination
tert-ButylPolymerizationImproved thermal stability

Q. How should researchers address contradictions in reported spectroscopic data or reaction yields?

  • Reproducibility Checks : Verify solvent purity, reaction atmosphere (e.g., inert gas vs. air), and catalyst source.
  • Advanced Characterization : Use 2D NMR (e.g., COSY, NOESY) to resolve signal overlaps.
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16). Discrepancies in dihydrooxazole derivatives often arise from conformational flexibility .

Q. What are the applications of this compound in asymmetric catalysis or materials science?

  • Catalysis : Serves as a chiral ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or gold-catalyzed cyclopropanations. For example, (S)-4-benzyl-2-(diphenylphosphino)phenyl derivatives show high turnover numbers (TON > 10⁴) .
  • Materials : Hypercoordinated tin-oxazoline complexes (e.g., 4,4-dimethyl-2-(triphenylstannyl)phenyl derivatives) exhibit unique photoluminescent properties for OLEDs .

Q. How can researchers ensure stability during storage and handling?

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the oxazoline ring.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive derivatives (e.g., organotin variants) .

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